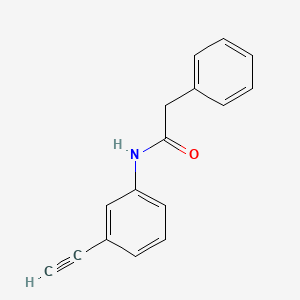

N-(3-ethynylphenyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(3-ethynylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-2-13-9-6-10-15(11-13)17-16(18)12-14-7-4-3-5-8-14/h1,3-11H,12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQOANKSCWLSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation: The synthesis of N-(3-ethynylphenyl)-2-phenylacetamide can begin with the alkylation of a suitable precursor, such as 3-ethynylaniline, with phenylacetyl chloride in the presence of a base like triethylamine.

Nitration and Reduction: Another route involves the nitration of a phenyl ring followed by reduction to introduce the ethynyl group.

Cyclization and Condensation: Cyclization reactions involving ethynyl-substituted intermediates can also be employed, followed by condensation with phenylacetic acid derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-ethynylphenyl)-2-phenylacetamide can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.

Reduction: Reduction of the ethynyl group can yield alkenyl or alkyl derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the development of new synthetic methodologies.

Biology and Medicine:

- Investigated for its potential as a pharmacophore in drug design.

- Studied for its biological activity, including anti-inflammatory and anticancer properties.

Industry:

- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-ethynylphenyl)-2-phenylacetamide exerts its effects involves interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and electronic features of N-(3-ethynylphenyl)-2-phenylacetamide and its analogs:

Key Insights :

- The ethynyl group’s linear geometry and electron-withdrawing nature may improve binding to aromatic receptors compared to bulkier substituents like acetyl or thiadiazole .

Reactivity in Alkylation

- N-(4-Nitrophenyl)-2-phenylacetamide : Undergoes benzylation with benzyl chloride under phase-transfer catalysis (PTC) in toluene, showing higher reactivity than N-phenyl-2-phenylacetamide due to electron-withdrawing nitro groups .

- Ethynyl Substituent : Expected to reduce alkylation reactivity compared to electron-deficient aryl groups due to conjugation with the triple bond .

Anticancer Potential

- Thiadiazole Derivatives : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives exhibit in vitro cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC₅₀ values of 12–45 μM .

- Chloro Derivatives : N-(3-chlorophenyl)-2-phenylacetamide’s bioactivity is unconfirmed, but chloro-substituted acetamides often show moderate anticancer activity .

Neurological and Anti-inflammatory Effects

- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide : Demonstrates anticonvulsant and antidepressant activity in rodent models, attributed to the dimethoxy and benzoyl groups enhancing blood-brain barrier penetration .

- Ethynyl Analog : The ethynyl group’s rigidity may improve receptor binding but could reduce solubility, limiting bioavailability compared to methoxy-substituted analogs .

Physicochemical Properties

Key Insights :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-ethynylphenyl)-2-phenylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via ethynylation and condensation reactions. For example, ethynylation of 3-aminophenylacetylene with phenylacetyl chloride under alkaline conditions may form the core structure. Optimization of solvent systems (e.g., toluene:water mixtures) and temperature control (reflux at 80–100°C) can enhance yield . Purification via recrystallization (ethanol or ethyl acetate) or column chromatography is critical to achieve >95% purity. Monitoring reaction progress with TLC (hexane:ethyl acetate, 9:1) ensures minimal byproduct formation .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The ethynyl proton (C≡CH) appears as a singlet at δ 2.8–3.2 ppm. Aromatic protons from the phenylacetamide moiety show multiplet signals between δ 7.2–7.6 ppm, while the amide NH proton resonates at δ 8.1–8.3 ppm .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~2100 cm⁻¹ (C≡C stretch) confirm functional groups .

- Mass Spectrometry : A molecular ion peak at m/z ~265 (C₁₆H₁₃NO) validates the molecular formula .

Q. What initial biological screening approaches are appropriate for evaluating the bioactivity of this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes/receptors common to acetamide derivatives, such as cyclooxygenase-2 (COX-2) inhibition (IC₅₀ determination via ELISA) or kinase activity assays (e.g., EGFR inhibition). Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Parallel cytotoxicity testing in non-cancerous cells (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproduct formation (e.g., over-ethynylated derivatives) is mitigated by:

- Catalyst Selection : Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in ethynylation steps .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side reactions .

- Stoichiometric Control : Maintain a 1:1 molar ratio of ethynylating agents to prevent di-substitution. Real-time monitoring via HPLC-MS identifies side products early .

Q. What strategies are effective in resolving contradictory data between in vitro and in vivo bioactivity studies for this compound?

- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation. Modify the structure (e.g., add methyl groups) to block metabolic hotspots .

- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance plasma half-life .

- Pharmacodynamic Profiling : Correlate in vitro IC₅₀ values with in vivo dose-response curves in rodent models, adjusting for protein binding effects .

Q. How does molecular docking analysis predict the interaction between this compound and its potential enzyme targets?

- Methodological Answer : Docking studies (using AutoDock Vina or Schrödinger Suite) reveal binding modes to targets like COX-2 or EGFR. Key steps:

- Protein Preparation : Retrieve crystal structures (PDB: 5KIR for COX-2; 1M17 for EGFR). Remove water molecules and add polar hydrogens.

- Ligand Preparation : Generate 3D conformers of the compound, optimizing for tautomeric states.

- Docking Parameters : Grid boxes centered on active sites (COX-2: Ser530/Tyr385; EGFR: ATP-binding pocket). Van der Waals and electrostatic terms weighted at 0.8 and 0.2, respectively.

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. Hydrogen bonds between the amide group and Thr513 (COX-2) or Met793 (EGFR) suggest high-affinity interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.